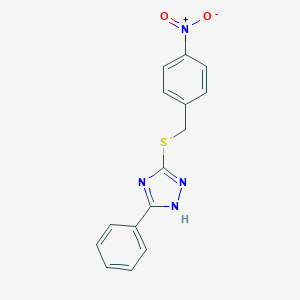![molecular formula C16H16F3N3O2S2 B256668 N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)
N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies that help fight infections. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various B-cell malignancies.
Mechanism of Action
TAK-659 targets the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which is involved in the development and activation of B-cells. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. When B-cells are activated by an antigen, N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide is activated and initiates a signaling cascade that leads to the production of antibodies. In B-cell malignancies, the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is often dysregulated, leading to uncontrolled proliferation and survival of malignant B-cells. TAK-659 inhibits N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide and blocks this signaling cascade, leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell lymphoma cell lines and inhibit the growth of B-cell lymphoma xenografts in mice. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its specificity for the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway, which reduces the risk of off-target effects. In addition, TAK-659 has been shown to have good pharmacokinetic properties and is well-tolerated in preclinical studies. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other agents for the treatment of B-cell malignancies. Preclinical studies have shown that TAK-659 has synergistic effects when combined with other agents, such as venetoclax and lenalidomide. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. The N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway is also involved in the development and activation of autoimmune B-cells, and TAK-659 has shown promising results in preclinical studies for the treatment of autoimmune diseases. Finally, there is potential for the development of TAK-659 as a diagnostic tool for B-cell malignancies. N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression is often upregulated in B-cell malignancies, and TAK-659 could be used as a probe to detect N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide expression in tumor tissues.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,4-dichloropyrimidine with 2-thiophenemethanol to form 2-(2-thienyl)pyrimidine-4,6-diol. This intermediate is then reacted with 2,6-dichloro-4-(trifluoromethyl)pyrimidine and potassium carbonate to form 2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide. Finally, this compound is reacted with tetrahydrofuran-2-ylmethylamine to form TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits the N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide pathway and induces apoptosis (programmed cell death) in B-cell lymphoma cell lines. In addition, TAK-659 has been shown to have synergistic effects when combined with other agents, such as venetoclax and lenalidomide.
properties
Product Name |
N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide |
|---|---|
Molecular Formula |
C16H16F3N3O2S2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H16F3N3O2S2/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h2,4,6-7,10H,1,3,5,8-9H2,(H,20,23) |
InChI Key |
SKHPAVHEOCDNLI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N'-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256585.png)
![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B256588.png)
![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)
![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)

![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)